

correcting for Mag-Fura-2 autofluorescence in

cells

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Compound of Interest

Compound Name: Mag-Fura-2 (tetrapotassium)

Cat. No.: B15140660 Get Quote

Technical Support Center: Mag-Fura-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent indicator Mag-Fura-2. Here, you will find detailed information to help you correct for autofluorescence and address other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mag-Fura-2 and what is it used for?

Mag-Fura-2 is a ratiometric fluorescent indicator used to measure the concentration of free magnesium ions (Mg²⁺) within cells. It is also sensitive to calcium ions (Ca²⁺), but with a significantly lower affinity than traditional calcium indicators like Fura-2, making it suitable for measuring high, transient Ca²⁺ concentrations.[1] Its ratiometric nature, with a shift in excitation wavelength upon ion binding, allows for more accurate quantification by minimizing issues like uneven dye loading and photobleaching.[2]

Q2: What are the spectral properties of Mag-Fura-2?

Mag-Fura-2 is excited by UV light. In its unbound form, the excitation maximum is around 369 nm. When bound to Mg^{2+} (or Ca^{2+}), the excitation peak shifts to approximately 330 nm. The emission maximum for both states is around 505-510 nm.[1]



Q3: What is autofluorescence and why is it a problem in Mag-Fura-2 experiments?

Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, riboflavins, and lysosomes, when excited by light.[3] In Mag-Fura-2 experiments, which use UV excitation, cellular autofluorescence can significantly contribute to the measured signal, leading to an overestimation of the true Mag-Fura-2 fluorescence and inaccurate ion concentration measurements. This background fluorescence can also change with the metabolic state of the cell, further complicating data interpretation.[4][5]

Q4: What are the common sources of high autofluorescence?

The level of autofluorescence can vary significantly between cell types. Generally, cells that are larger, more granular, or have higher metabolic activity tend to exhibit higher autofluorescence.

[3] Stressed or dying cells can also show increased autofluorescence.

Troubleshooting Guides Issue 1: High background fluorescence or suspected autofluorescence.

Symptoms:

- High fluorescence signal in control cells not loaded with Mag-Fura-2.
- Inaccurate or unexpectedly high calculated ion concentrations.
- Changes in baseline fluorescence that are not related to experimental stimuli.

Possible Causes:

- Intrinsic cellular autofluorescence.
- Contamination of the cell culture medium with fluorescent compounds.
- Incomplete removal of extracellular Mag-Fura-2 AM.

Solutions:



- Measure and Subtract Autofluorescence: Before loading with Mag-Fura-2, measure the
 fluorescence of a sample of your cells at the same excitation and emission wavelengths
 used in your experiment. This will give you the baseline autofluorescence value that can be
 subtracted from your Mag-Fura-2 measurements. For more dynamic experiments, a full
 correction protocol is recommended (see Experimental Protocols section).
- Use Phenol Red-Free Medium: Phenol red, a common component of cell culture media, is fluorescent and can contribute to background signals. Use a phenol red-free medium for all imaging experiments.[6]
- Thorough Washing: Ensure complete removal of extracellular, unhydrolyzed Mag-Fura-2 AM by washing the cells thoroughly with fresh, warm buffer after the loading step.[7][8]
- Manganese (Mn²⁺) Quenching: Manganese can be used to quench the fluorescence of Mag-Fura-2. A protocol involving Mn²⁺ can be used to determine the contribution of autofluorescence.

Issue 2: Low Mag-Fura-2 signal or poor dye loading.

Symptoms:

- Weak fluorescence signal from loaded cells.
- Low signal-to-noise ratio.

Possible Causes:

- Suboptimal dye concentration or incubation time.
- · Poor solubility of Mag-Fura-2 AM.
- Active extrusion of the dye from the cells.
- Hydrolysis of the AM ester before it enters the cells.

Solutions:



- Optimize Loading Conditions: Empirically determine the optimal Mag-Fura-2 AM concentration (typically 1-5 μM) and incubation time (15-60 minutes) for your specific cell type.[1][7][8]
- Use Pluronic® F-127: This non-ionic detergent aids in the dispersion of the water-insoluble Mag-Fura-2 AM in your loading buffer, improving loading efficiency.[1][7] A final concentration of around 0.02% is often recommended.[1]
- Use an Anion Transport Inhibitor: Probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM)
 can be added to the loading and imaging buffers to inhibit the active transport of the deesterified dye out of the cell.[1][8][9]
- Check AM Ester Quality: Ensure your Mag-Fura-2 AM is stored correctly (at -20°C, protected from light and moisture) to prevent premature hydrolysis.[1]

Quantitative Data Summary

The intrinsic autofluorescence of cells can vary widely. The following table provides a qualitative comparison of expected autofluorescence levels in different cell types when excited with UV light. Absolute values are highly dependent on the specific experimental setup (e.g., microscope settings, excitation intensity).

Cell Type Category	Expected Autofluorescence Level	Common Endogenous Fluorophores
Primary Neurons	Low to Moderate	NADH, Flavins
Cultured Cell Lines (e.g., HEK293, HeLa)	Low	NADH, Flavins
Cardiac Myocytes	Moderate to High	NADH, Flavins, Lipofuscin
Hepatocytes	High	NADH, Flavins, Lipofuscin
Plant Cells	Very High	Chlorophyll, Lignin, Phenolic compounds
Macrophages/Granulocytes	High	NADH, Flavins, Granular contents



Experimental Protocols

Protocol 1: Autofluorescence Measurement and Correction using Manganese (Mn²+) Quenching and Ionomycin

This protocol allows for the determination of the autofluorescence component of the total fluorescence signal.

Materials:

- Cells loaded with Mag-Fura-2 AM
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)
- Ionomycin stock solution (e.g., 10 mM in DMSO)
- MnCl₂ stock solution (e.g., 1 M in water)
- EGTA stock solution (e.g., 0.5 M, pH 8.0)

Procedure:

- Baseline Measurement:
 - Place Mag-Fura-2 loaded cells in the measurement system (e.g., fluorometer cuvette or microscope chamber) with physiological buffer.
 - Record the fluorescence intensity at both excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm. This is your total initial signal (F_total).
- Maximum Fluorescence (F max) and Ionomycin Addition:
 - Add a saturating concentration of ionomycin (e.g., 5-10 μM final concentration) to permeabilize the cells to divalent cations. This will allow Mag-Fura-2 to bind to the available Mg²⁺ and Ca²⁺ in the buffer, giving the maximum fluorescence ratio.
- Manganese Quenching:







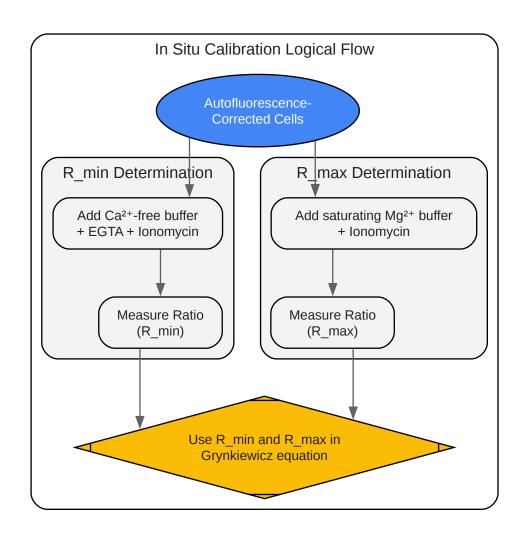
- To the ionomycin-treated cells, add a concentration of MnCl₂ sufficient to quench all the intracellular Mag-Fura-2 fluorescence (e.g., 1-2 mM final concentration). Manganese enters the cells through the ionophore and binds to Mag-Fura-2 with high affinity, quenching its fluorescence.[10][11]
- The remaining fluorescence signal after the Mn²+ quench is the cellular autofluorescence (F_auto).

Correction:

 Subtract the measured autofluorescence (F_auto) from all your experimental fluorescence readings at both wavelengths before calculating the ratio.







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